molecular formula C21H29N5O3 B15115266 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15115266
M. Wt: 399.5 g/mol
InChI Key: SQWYYFVXLSWVQY-UHFFFAOYSA-N
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Description

3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyridazinyl group, a pyrrolidinyl group, and a dihydropyrimidinone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the pyridazinyl intermediate: The synthesis begins with the preparation of 6-tert-butylpyridazin-3-ol, which is then converted to its corresponding chloromethyl derivative using thionyl chloride.

    Pyrrolidinyl group introduction: The chloromethyl derivative is reacted with pyrrolidine to form the pyrrolidinyl intermediate.

    Coupling with dihydropyrimidinone: The pyrrolidinyl intermediate is then coupled with 5,6-dimethyl-3,4-dihydropyrimidin-4-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazinyl and pyrrolidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C21H29N5O3

Molecular Weight

399.5 g/mol

IUPAC Name

3-[2-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one

InChI

InChI=1S/C21H29N5O3/c1-14-15(2)22-13-26(20(14)28)11-19(27)25-9-8-16(10-25)12-29-18-7-6-17(23-24-18)21(3,4)5/h6-7,13,16H,8-12H2,1-5H3

InChI Key

SQWYYFVXLSWVQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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